N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide is a complex organic compound featuring a pyrazolone core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
Target of Action
The compound was characterized by single crystal xrd analysis
Mode of Action
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids .
Biochemical Pathways
The compound’s interaction with ampicillin-ctx-m-15 suggests it may have a role in antibiotic resistance pathways .
Result of Action
The compound showed good binding interaction with ampicillin-ctx-m-15 , suggesting potential antimicrobial activity.
Biochemical Analysis
Biochemical Properties
It has been shown that the compound has good binding interaction with targeted amino acids . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It has been shown to have good binding interaction with targeted amino acids , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole. This can be achieved by the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Sulfamoylation: The pyrazolone derivative is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the pyrazolone core.
Reduction: Reduction reactions can target the carbonyl groups within the pyrazolone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide has shown promise in various assays for its anti-inflammatory and analgesic properties. It is also being investigated for its potential anticancer activity.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in treating inflammatory diseases and cancer.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: A precursor in the synthesis of the target compound, known for its analgesic and anti-inflammatory properties.
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory and analgesic effects.
Sulfasalazine: Contains a sulfamoyl group and is used in the treatment of inflammatory bowel disease.
Uniqueness
N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its dual action as an anti-inflammatory and potential anticancer agent sets it apart from other similar compounds.
This compound’s versatility in chemical reactions and its broad range of applications in scientific research make it a valuable subject of study in various fields.
Properties
IUPAC Name |
N-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-13-18(19(25)23(22(13)3)16-7-5-4-6-8-16)21-28(26,27)17-11-9-15(10-12-17)20-14(2)24/h4-12,21H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFIYSFRASPONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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